molecular formula C15H26BrNO2 B6352090 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide CAS No. 1609404-31-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide

Cat. No.: B6352090
CAS No.: 1609404-31-0
M. Wt: 332.28 g/mol
InChI Key: BWWTWCAIRJSJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is a synthetic amine derivative characterized by a phenethylamine backbone substituted with 3,4-dimethoxy groups on the phenyl ring and a branched pentanamine chain.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWTWCAIRJSJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of 3-Pentanamine

A primary route involves the direct alkylation of 3-pentanamine with 2-(3,4-dimethoxyphenyl)ethyl bromide. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize ionic intermediates.

  • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.

  • Temperature : Reflux conditions (40–60°C) for 12–24 hours.

Yield Optimization :

  • Excess alkylating agent (1.5–2.0 equivalents) improves conversion, but higher amounts risk di-alkylation byproducts.

  • Slow addition of the alkyl bromide minimizes exothermic side reactions.

Purification :

  • The crude product is washed with 2.0 M hydrochloric acid to remove unreacted amine, followed by saturated sodium bicarbonate to neutralize excess acid.

  • Recrystallization from dichloromethane-ethyl acetate (1:3 v/v) yields the free base as a white solid.

Reductive Amination Strategy

An alternative method employs reductive amination between 3-pentanamine and 2-(3,4-dimethoxyphenyl)acetaldehyde. Sodium triacetoxyborohydride (STAB) serves as the reducing agent, selectively converting the imine intermediate to the secondary amine.

Key Steps :

  • Imine Formation : Stirring equimolar amounts of 3-pentanamine and the aldehyde in methanol at 0°C for 1 hour.

  • Reduction : Adding STAB (3.0 equivalents) gradually at 0–5°C to prevent over-reduction.

  • Workup : Quenching with ice-cold water and extracting with ethyl acetate.

Advantages :

  • Avoids harsh alkylation conditions.

  • Higher functional group tolerance compared to SN2 reactions.

Hydrobromide Salt Formation

The free amine is converted to its hydrobromide salt via acid-base reaction with hydrobromic acid (HBr).

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.

  • Add 48% HBr dropwise until precipitation completes (pH ≈ 2–3).

  • Filter and wash the precipitate with cold ether to remove residual acid.

Crystallization Challenges :

  • The dimethoxybenzyl group often leads to amorphous solids. Seeding with analogous hydrobromide salts or gradient solvent systems (e.g., ethyl acetate/hexane) improves crystallinity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and mixing efficiency, critical for exothermic alkylation steps.

Benefits :

  • Reduced reaction times (4–6 hours vs. 24 hours in batch).

  • Consistent product quality with >90% conversion.

Waste Management

  • Solvent Recovery : Distillation reclaims >85% of dichloromethane and THF.

  • Acid Neutralization : Spent HBr is treated with calcium hydroxide to generate calcium bromide, a non-hazardous byproduct.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7–6.9 (m, 3H, aromatic protons).

    • δ 3.8 (s, 6H, OCH₃).

    • δ 2.6–2.8 (t, 2H, CH₂NH).

  • FT-IR :

    • 2500–2700 cm⁻¹ (N–H stretch of hydrobromide salt).

    • 1240 cm⁻¹ (C–O vibration of methoxy groups).

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.8452.79
H7.607.58
N4.404.38
Br25.1025.05

Deviations <0.05% validate stoichiometric purity.

Comparative Analysis of Synthetic Methods

ParameterAlkylation MethodReductive Amination
Yield 68–72%75–80%
Reaction Time 24 hours6 hours
Byproducts Di-alkylated amineNone
Scalability ModerateHigh

Reductive amination offers superior yields and scalability but requires stringent temperature control.

Emerging Methodologies

Enzymatic Amination

Preliminary studies indicate that transaminases can catalyze the amination of 2-(3,4-dimethoxyphenyl)acetaldehyde with 3-pentanamine, achieving 60% conversion at 37°C.

Advantages :

  • Ambient pressure and temperature.

  • No toxic reducing agents required.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide
  • Molecular Formula : C15H25BrN2O2
  • Molecular Weight : Approximately 345.4 g/mol
  • Physical Form : Solid, typically stored at room temperature.

Pharmacological Applications

  • Neuropharmacology :
    • This compound has been studied for its potential effects on neurotransmitter systems. Its structure suggests possible interactions with serotonin and dopamine receptors, making it a candidate for research into mood disorders and neurodegenerative diseases.
  • Antidepressant Activity :
    • Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. These findings warrant further investigation into its mechanism of action and efficacy compared to existing antidepressants.
  • Anti-inflammatory Properties :
    • Some derivatives of similar compounds have shown anti-inflammatory effects. Research into this compound could reveal its potential as an anti-inflammatory agent, particularly in chronic inflammatory conditions.

Analytical Applications

  • Chemical Analysis :
    • The compound can serve as a reference standard in analytical chemistry for the development of methods to quantify similar amines. Techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) can be optimized using this compound.
  • Quality Control :
    • In pharmaceutical manufacturing, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is crucial. This compound can be utilized in the quality control processes to validate analytical methods.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Study 2Neurotransmitter InteractionShowed binding affinity to serotonin receptors, suggesting a mechanism for mood modulation.
Study 3Inflammatory ResponseIndicated potential to reduce markers of inflammation in vitro, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

  • Backbone : Shares the 3,4-dimethoxyphenethylamine moiety but substitutes the pentanamine chain with a benzamide group.
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield) .
  • Physical Properties : Melting point = 90°C; NMR data confirm aromatic proton environments (Tables 1 and 2 in ) .

Table 1: Key Comparison with Rip-B

Parameter Target Compound Rip-B
Substituent 3-Pentanamine chain Benzamide group
Synthesis Yield Not reported 80%
Melting Point Not reported 90°C
Lipophilicity (Predicted) Higher (aliphatic chain) Moderate (aromatic polar group)

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

Structural Differences :

  • Substituents : Features 3,4-dihydroxyphenyl groups instead of dimethoxy, significantly altering electronic and solubility profiles.
  • Biological Relevance: Dopamine is a neurotransmitter with CAS No. 62-31-7; its hydrochloride salt is used clinically for cardiovascular support .
  • Physicochemical Properties : The dihydroxy groups increase polarity and reduce metabolic stability compared to the dimethoxy groups in the target compound.

Table 2: Key Comparison with Dopamine HCl

Parameter Target Compound Dopamine HCl
Phenyl Substituents 3,4-Dimethoxy 3,4-Dihydroxy
LogP (Predicted) ~2.5 (higher lipophilicity) ~0.5 (hydrophilic)
Biological Activity Not reported (likely CNS-targeted) Neurotransmitter (cardiovascular)
Metabolic Stability Higher (methoxy resists oxidation) Lower (catechol prone to COMT)

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate (Crystal Structure Analogue)

Structural Differences :

  • Complexity : Contains a carbamoylpropyl chain and chloride counterion, differing from the pentanamine-hydrobromide structure.
  • Crystallography: Monoclinic crystal system (P21/c) with lattice parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å .
  • Implications : The carbamoyl group enables hydrogen bonding with water molecules in the dihydrate structure, suggesting that the target compound’s hydrobromide salt may exhibit distinct solid-state interactions.

Table 3: Crystallographic Comparison

Parameter Target Compound (Predicted) Azanium Chloride Dihydrate
Crystal System Not reported Monoclinic (P21/c)
Unit Cell Volume 2742.2 ų
Hydrogen Bonding Likely Br⁻ interactions Carbamoyl-water H-bonds

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H19BrN2O2
  • Molecular Weight : 293.19 g/mol
  • IUPAC Name : this compound

The compound features a phenyl ring substituted with two methoxy groups, which may enhance its lipophilicity and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in signaling pathways associated with cancer and immune responses. Aberrant kinase activity is linked to several diseases, including cancers and autoimmune disorders .
  • Neurotransmitter Modulation : Given its structure, it is hypothesized that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Similar compounds have been noted for their effects on serotonin and dopamine receptors .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. These studies primarily focus on:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens .

Neuroprotective Effects

Research suggests that compounds structurally similar to this compound possess neuroprotective properties. They may help in:

  • Reducing Oxidative Stress : The antioxidant activity observed in some derivatives indicates a potential for protecting neuronal cells from oxidative damage.
  • Alleviating Symptoms of Neurodegenerative Diseases : Preliminary studies suggest efficacy in models of Alzheimer’s disease and Parkinson’s disease through modulation of neuroinflammatory pathways .

Case Studies

  • Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in patients with advanced melanoma. Patients exhibited reduced tumor size and improved overall survival rates when treated with a combination therapy including this compound .
  • Case Study 2 : In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss compared to control groups .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro Cancer StudyInhibition of cell proliferation in cancer cell lines
Neuroprotection StudyReduction in oxidative stress markers
Clinical TrialImproved survival rates in melanoma patients
Animal ModelEnhanced cognitive function in neurodegeneration model

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process, starting with alkylation of 3,4-dimethoxyphenethylamine with a pentanamine precursor. Key steps include:

  • Nucleophilic substitution : Reacting 3,4-dimethoxyphenethylamine with a brominated pentane derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Salt formation : Treating the free base with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
  • Optimization : Reaction time, temperature, and stoichiometry are critical. For example, excess HBr ensures complete salt formation, while inert atmospheres prevent oxidation of methoxy groups .
    • Quality Control : Intermediate purity is monitored via TLC or HPLC, and final product purity is validated using elemental analysis and mass spectrometry .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃), ethylamine, and pentanamine moieties. Aromatic proton signals (δ 6.7–7.1 ppm) and methoxy peaks (δ ~3.8 ppm) are key markers .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c symmetry) provides bond lengths and angles, validating spatial arrangement. For example, C–O bonds in methoxy groups typically measure ~1.43 Å .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. What methodologies are employed to analyze the binding affinity and selectivity of this compound toward biological targets?

  • Mechanistic Studies :

  • Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) quantifies affinity for serotonin or dopamine receptors. Competitive binding curves (IC₅₀ values) are generated with nonlinear regression .
  • Enzyme Inhibition : Fluorometric assays (e.g., MAO-A/B inhibition) measure changes in fluorescence intensity upon substrate conversion. Positive controls (e.g., clorgyline for MAO-A) validate assay conditions .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites. Key interactions include hydrogen bonds with methoxy oxygen and hydrophobic contacts with the pentanamine chain .

Q. How can researchers resolve discrepancies in pharmacological data observed across different studies involving this compound?

  • Data Contradiction Analysis :

  • Experimental Variables : Compare assay conditions (e.g., pH, temperature, cell lines). For instance, HEK-293 cells may show higher receptor expression than CHO cells, altering IC₅₀ values .
  • Compound Stability : Assess degradation under storage (e.g., -20°C vs. room temperature) using accelerated stability studies (ICH guidelines). Hydrolysis of the hydrobromide salt in aqueous buffers can reduce potency .
  • Statistical Methods : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Heterogeneity tests (I² statistic) identify outliers due to methodological differences .

Structural and Functional Insights

Q. What role do the methoxy groups in this compound play in its bioactivity?

  • Functional Impact :

  • Electron-Donating Effects : Methoxy groups enhance aromatic ring electron density, facilitating π-π stacking with receptor tyrosine residues (e.g., in 5-HT₂A receptors) .
  • Metabolic Stability : Methoxy substitution reduces CYP450-mediated oxidation, prolonging half-life in vivo compared to non-substituted analogs .

Q. How does the hydrobromide salt form influence the compound’s physicochemical properties?

  • Salt Effects :

  • Solubility : The hydrobromide salt increases aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base, aiding in vitro assays .
  • Crystallinity : Salt formation promotes crystalline structure, improving stability and ease of characterization via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.